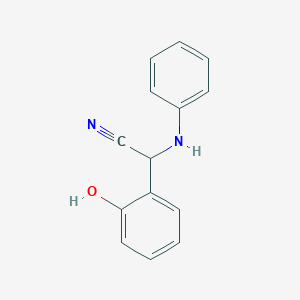

(2-Hydroxy-phenyl)-phenylamino-acetonitrile

Overview

Description

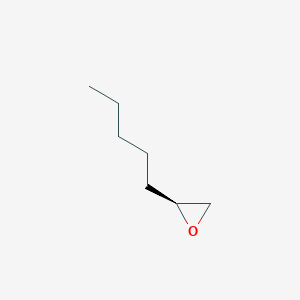

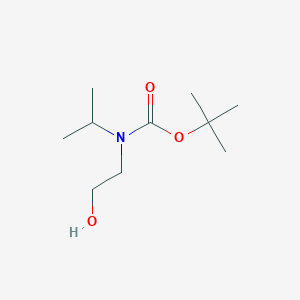

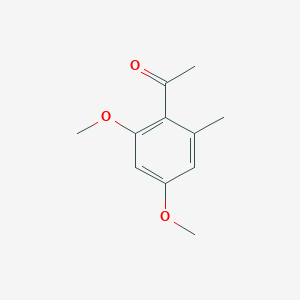

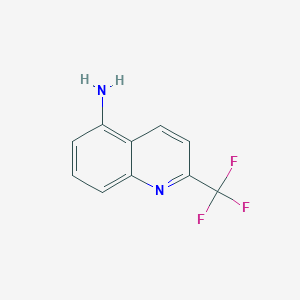

The compound “(2-Hydroxy-phenyl)-phenylamino-acetonitrile” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an amino group (NH2), and a nitrile group (CN). The “2-Hydroxy” indicates that there is a hydroxyl group (OH) attached to the second carbon of the phenyl ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the addition of the amino group, and the addition of the nitrile group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring provides a rigid, planar structure, while the amino and nitrile groups may introduce some degree of polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amino group is a common site of reactivity in organic molecules, as is the nitrile group. The phenyl ring can also participate in certain types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and nitrile groups could affect its solubility in different solvents .Scientific Research Applications

Solvolysis Reactions and Quantum Chemical Calculations

Research has been conducted on the solvolysis reactions involving similar compounds, providing insights into the nucleophilic addition of water to tertiary allylic carbocations. These studies contribute to a deeper understanding of reaction mechanisms and the role of solvents in facilitating these reactions. For instance, the acid-catalyzed solvolysis of a related compound in acetonitrile-water mixtures was extensively studied, revealing the formation of products under kinetic control and confirming the involvement of carbon-oxygen bond cleavage to the allylic carbon (Jia, Ottosson, Zeng, & Thibblin, 2002).

Synthetic Applications

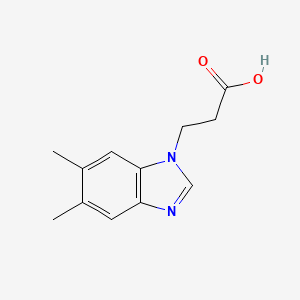

A concise synthesis method for 2-(2-hydroxyphenyl)acetonitriles has been developed, showcasing the potential of these compounds in organic synthesis. The method involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols, highlighting the utility of these compounds in the synthesis of benzofuranones, which are valuable in various chemical syntheses (Wu, Gao, Chen, & Zhou, 2014).

Polymorphism Studies

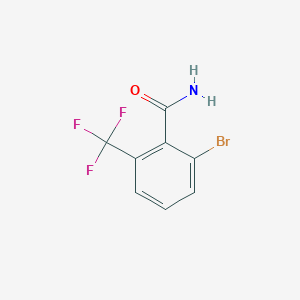

Investigations into the crystalline forms of similar compounds, such as 2-(perfluorophenyl)-2-(phenylamino)acetonitrile, have led to the discovery of multiple polymorphs, including a rare kryptoracemate. These studies are significant for understanding the conformational flexibility and packing modes of these molecules, which have implications for material science and pharmaceutical formulation (Laubenstein, Şerb, Englert, Raabe, Braun, & Braun, 2016).

Anticancer Activity

A series of derivatives, including 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, have been synthesized and tested for in vitro antitumor activity. One particular compound demonstrated remarkable activity against the melanoma MALME-3M cell line, indicating the potential of these compounds in the development of new anticancer agents (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Electrosynthesis and Catalysis

Research into the electrocarboxylation of acetophenone with CO2 to produce 2-hydroxy-2-phenylpropionic acid in acetonitrile solution has explored the optimization of synthetic parameters. This study contributes to the field of green chemistry by demonstrating an efficient method for synthesizing valuable compounds through electrochemical reactions (Zhang, Xiao, Niu, Luo, & Jiaxing, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-anilino-2-(2-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-10-13(12-8-4-5-9-14(12)17)16-11-6-2-1-3-7-11/h1-9,13,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOFMEJBHQXMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(C#N)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B3146895.png)

![4-[(2-fluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B3146973.png)